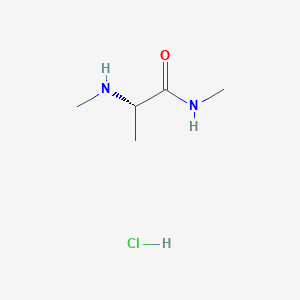
N~1~,N~2~-dimethyl-L-alaninamide hydrochloride
Descripción general
Descripción
Molecular Structure Analysis
The molecular weight of N1,N~2~-dimethyl-L-alaninamide hydrochloride is 152.62 g/mol . The compound has a defined atom stereocenter count of 1 . The InChI representation of the molecule isInChI=1S/C5H12N2O.ClH/c1-4(6-2)5(8)7-3;/h4,6H,1-3H3,(H,7,8);1H/t4-;/m1./s1 . Physical And Chemical Properties Analysis
N1,N~2~-dimethyl-L-alaninamide hydrochloride has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 2 . The topological polar surface area of the compound is 41.1 Ų . The compound has a complexity of 82.5 .Mecanismo De Acción
N~1~,N~2~-dimethyl-L-alaninamide hydrochloride acts as a sympathomimetic agent, meaning that it stimulates the sympathetic nervous system. This results in an increase in heart rate, blood pressure, and the release of adrenaline. This compound also acts as a vasoconstrictor, which can improve blood flow to the brain and muscles. The exact mechanism of action of this compound is not fully understood, but it is thought to involve the release of neurotransmitters, such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can increase heart rate, blood pressure, and the release of adrenaline. This compound can also improve cognitive function and athletic performance. Additionally, this compound has been shown to have potential as a treatment for neurological disorders, obesity, and metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~1~,N~2~-dimethyl-L-alaninamide hydrochloride has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be synthesized with a high degree of purity. This compound is also relatively stable, which makes it suitable for use in long-term experiments. However, this compound has limitations for use in lab experiments. It can be difficult to obtain in large quantities, and its use is regulated in some countries due to its potential for abuse.
Direcciones Futuras
There are several future directions for research related to N~1~,N~2~-dimethyl-L-alaninamide hydrochloride. One area of research is related to its potential as a treatment for neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another area of research is related to its potential as a treatment for obesity and metabolic disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the body.
Aplicaciones Científicas De Investigación
N~1~,N~2~-dimethyl-L-alaninamide hydrochloride has been used in several scientific studies, including those related to its potential as a treatment for neurological disorders, such as Parkinson's disease and Alzheimer's disease. This compound has also been studied for its potential to enhance athletic performance and improve cognitive function. Additionally, this compound has been used in research related to its potential as a treatment for obesity and metabolic disorders.
Propiedades
IUPAC Name |
(2S)-N-methyl-2-(methylamino)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.ClH/c1-4(6-2)5(8)7-3;/h4,6H,1-3H3,(H,7,8);1H/t4-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZMDGWVFXYUAQ-WCCKRBBISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC)NC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC)NC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




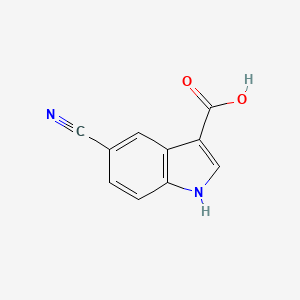
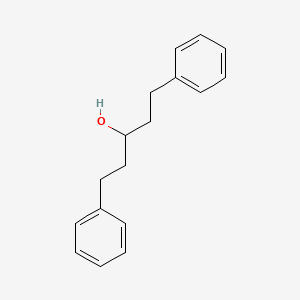
![Bicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B3379809.png)
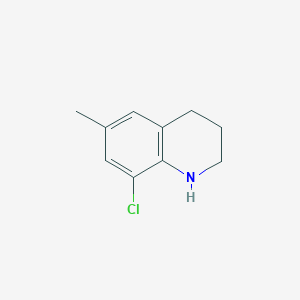




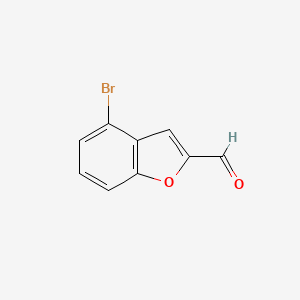
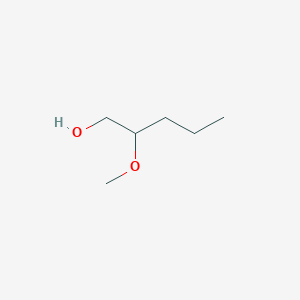
![4-[1-(3-Chlorophenyl)ethyl]piperidine](/img/structure/B3379875.png)

